7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Description
7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a chiral derivatizing agent (CDA) used extensively in enantiomeric separation and quantification of amino acids, peptides, and metabolites. Its structure features a benzoxadiazole core with a dimethylaminosulfonyl group at the 4-position and a pyrrolidinyl-isothiocyanate substituent at the 7-position. The (3S)-configuration of the pyrrolidine ring confers enantioselectivity, enabling precise discrimination of D- and L-amino acids in complex biological matrices . This reagent reacts with primary/secondary amines or carboxylic acids (with condensation agents) to form stable fluorescent or UV-active derivatives, facilitating sensitive detection via HPLC or LC-MS/MS .
Properties
IUPAC Name |
7-[(3S)-3-isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-17(2)23(19,20)11-4-3-10(12-13(11)16-21-15-12)18-6-5-9(7-18)14-8-22/h3-4,9H,5-7H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYIIXTKUQWPC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@@H](C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585023 | |
| Record name | 7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163927-32-0 | |
| Record name | (S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163927-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a derivative of benzoxadiazole known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxadiazole core substituted with a sulfonamide group and an isothiocyanatopyrrolidine moiety. This unique structure contributes to its biological properties, particularly in targeting specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to altered physiological processes such as pH regulation and ion transport.
- Cellular Signaling : The isothiocyanate group may modulate signaling pathways by reacting with cysteine residues in proteins, potentially affecting cellular responses to stress and inflammation.
Biological Activity Overview
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various benzoxadiazole derivatives, the compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Efficacy
Research focused on the anticancer effects of this compound revealed that it can induce apoptosis in human cancer cell lines. A notable study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for breast cancer cells. This suggests that it may be useful in developing new cancer therapies.
Case Study 3: Enzyme Inhibition
The compound was tested for its inhibitory effects on carbonic anhydrase. Results indicated that it effectively reduced enzyme activity, which could have implications for conditions like glaucoma and edema where carbonic anhydrase plays a crucial role.
Research Findings
Recent findings have further elucidated the pharmacological profiles of this compound:
- Antioxidant Activity : In vitro assays demonstrated that the compound scavenges free radicals effectively, providing protective effects against oxidative stress in neuronal cells.
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound's interaction with cellular components leads to modulation of apoptotic pathways, enhancing its anticancer potential.
Scientific Research Applications
Structure and Composition
This compound features a complex structure characterized by:
- Isothiocyanate group : Known for its reactivity and ability to form stable derivatives.
- Benzoxadiazole moiety : Provides fluorescence properties, making it useful in detection methods.
- Sulfonamide group : Enhances solubility and biological activity.
Fluorescent Chiral Tagging
One of the primary applications of this compound is as a fluorescent chiral tagging reagent . It is used in the resolution of optical isomers through techniques such as High-Performance Liquid Chromatography (HPLC). The compound's fluorescence allows for sensitive detection of enantiomers, which is crucial in pharmaceutical analysis where the activity of drugs can depend on their stereochemistry.
Case Study: Chiral Resolution
A study demonstrated that the compound effectively resolved enantiomers of various chiral drugs when used as a derivatizing agent. The results indicated enhanced sensitivity and selectivity in detecting chiral compounds compared to traditional methods .
Research has indicated that this compound exhibits biological activity, particularly in inhibiting certain enzymes. The isothiocyanate group is known for its role in biological systems, potentially contributing to the compound's pharmacological effects.
Case Study: Enzyme Inhibition
In vitro studies showed that derivatives of this compound could inhibit specific enzymes involved in cancer pathways. This suggests potential applications in developing anti-cancer therapies .
Analytical Chemistry
The compound's properties make it suitable for various analytical applications beyond chiral resolution. Its ability to form stable complexes with target analytes enhances its utility in mass spectrometry and other analytical techniques.
Data Table: Analytical Applications
| Application | Methodology | Benefits |
|---|---|---|
| Chiral Resolution | HPLC | High sensitivity and specificity |
| Mass Spectrometry | Derivatization | Improved detection limits |
| Biological Assays | Enzyme inhibition | Potential therapeutic applications |
Environmental Monitoring
Due to its reactive nature, the compound can be utilized in environmental monitoring to detect pollutants or toxic substances through derivatization methods that enhance detection capabilities.
Chemical Reactions Analysis
Nucleophilic Addition with Amines
The isothiocyanate group undergoes nucleophilic reactions with primary and secondary amines to form thiourea derivatives. This reactivity is central to its role as a chiral tagging reagent in analytical chemistry.
Key Findings:
-
Reaction with β-Blockers : The compound reacts stereoselectively with secondary amines (e.g., β-blockers) to form fluorescent diastereomers. The reaction efficiency depends on the spatial arrangement of the NH group in the β-blocker .
-
Reaction with Amino Acids : Primary amines, such as amino acids, form thiocarbamoyl derivatives. These derivatives are separable via reversed-phase HPLC, enabling enantiomeric resolution of DL-amino acids in biological samples .
Table 1: Reaction Conditions and Outcomes
Conversion to Thiohydantoins
Thiocarbamoyl derivatives generated from amino acids undergo further transformations under acidic conditions to form thiohydantoins, critical for peptide sequencing.
Key Findings:
-
Mechanism : Thiocarbamoyl intermediates cyclize to thiohydantoins via thiazolinone intermediates. This process occurs without significant epimerization, preserving stereochemical integrity .
-
Applications : Thiohydantoins enable identification of D-amino acids in peptides, such as β-lipotropin, by distinguishing D- and L-configurations .
Table 2: Thiohydantoin Formation
| Starting Material | Conditions | Product | Separation Method |
|---|---|---|---|
| Thiocarbamoyl | 0.1% Trifluoroacetic acid | Thiohydantoins | Isocratic HPLC (acidic phase) |
Bioconjugation with Biomolecules
The isothiocyanate group facilitates covalent bonding with biomolecules containing primary amines (e.g., lysine residues in proteins), forming stable thiourea linkages.
Key Findings:
-
Drug Development : Used to synthesize targeted therapies by conjugating with antibodies or proteins, enhancing drug specificity .
-
Fluorescent Probes : Derivatives serve as imaging agents in cellular biology, enabling real-time visualization of biological processes .
Stereochemical Influence on Reactivity
The (3S)-pyrrolidinyl configuration imparts stereoselectivity in reactions:
-
Diastereomer Separation : Enantiopure derivatives (e.g., R(-)-DBD-PyNCS) enable high-resolution separation of chiral analytes, critical for pharmacokinetic studies .
-
Epimerization Resistance : Minimal racemization occurs during derivatization, ensuring accurate enantiomeric analysis .
Comparative Stability and Reactivity
The sulfonamide group enhances solubility and stability, while the benzoxadiazole core contributes to fluorescence properties.
Table 3: Functional Group Contributions
| Group | Role | Impact on Reactivity |
|---|---|---|
| Isothiocyanate | Electrophilic center | Enables amine/thiol reactions |
| Sulfonamide | Electron-withdrawing | Stabilizes intermediates |
| Benzoxadiazole | Fluorescent scaffold | Facilitates detection |
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variants
DBD-PyNCS (R- and S-Enantiomers)
- Structure : Differs in the configuration of the pyrrolidine ring (R vs. S).
- Function: Both enantiomers are used for chiral separation. The S-enantiomer (target compound) is preferred for derivatizing L-amino acids, while the R-form (e.g., (R)-DBD-PyNCS) is used for D-amino acids .
- Performance : The S-enantiomer shows superior resolution for L-tryptophan and L-kynurenine in human serum, achieving detection limits (LOD) of 0.1–0.5 nM via LC-MS/MS .
NBD-(S)-APy (4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole)
- Structure: Replaces the dimethylaminosulfonyl group with a nitro moiety.
- Function : Used for α-hydroxy acids (e.g., D/L-lactic acid).
- Performance : Less fluorescent than the target compound but effective in UV detection. Requires additional steps for carboxylic acid derivatization .
Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)
- Structure : Contains a dinitrophenyl group instead of benzoxadiazole.
- Function: Broad applicability for amino acid racemization studies.
- Performance : Lower sensitivity (LOD ~1 µM) compared to the target compound (LOD ~0.1 nM) due to weaker fluorescence .
Sensitivity and Detection Limits
Chromatographic Resolution
- The target compound achieves baseline separation of 17 DL-amino acids in reversed-phase LC, with retention time differences (ΔRT) of 1.5–4.0 min between enantiomers .
- R-DBD-PyNCS resolves D-Asp and D-isoAsp in amyloid-β peptides from Alzheimer’s patients, critical for studying post-translational modifications .
Reaction Efficiency and Practical Considerations
- Derivatization Conditions :
- Stability : Derivatives of the target compound remain stable for >48 h at 4°C, whereas Marfey’s derivatives degrade within 24 h .
Preparation Methods
Bromination of 2,1,3-Benzoxadiazole
The synthesis begins with the bromination of 2,1,3-benzoxadiazole at the 4- and 7-positions to yield 4,7-dibromo-2,1,3-benzoxadiazole (Figure 1A). This intermediate serves as a critical precursor for subsequent functionalization.
Procedure :
-
Reagents : 2,1,3-Benzoxadiazole (1.0 eq), Br₂ (2.2 eq), acetic acid (solvent).
-
Conditions : Stirred at 25°C for 12 hours.
Installation of Chiral Pyrrolidine Moiety
Synthesis of (3S)-3-Aminopyrrolidine
The chiral pyrrolidine intermediate is prepared via asymmetric hydrogenation or resolution of racemic mixtures.
Procedure :
Buchwald-Hartwig Amination
The 7-bromo group on the benzoxadiazole undergoes palladium-catalyzed coupling with (3S)-3-aminopyrrolidine.
Procedure :
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
-
Base : Cs₂CO₃ (2.5 eq), toluene (solvent).
-
Conditions : Reflux at 110°C for 24 hours.
-
Yield : 65%.
Product : 7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide (Figure 1C).
Conversion of Amine to Isothiocyanate
Thiophosgene-Mediated Isothiocyanate Formation
The primary amine on the pyrrolidine is converted to an isothiocyanate using thiophosgene (CSCl₂).
Procedure :
-
Reagents : (3S)-3-Aminopyrrolidine derivative (1.0 eq), CSCl₂ (1.2 eq), DCM.
-
Conditions : 0°C for 30 minutes, then rt for 2 hours.
Product : 7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide (Figure 1D).
Optimization and Analytical Validation
Reaction Monitoring and Purity Assessment
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 6.0, 4.0 Hz, 2H, benzoxadiazole), 3.45–3.60 (m, 4H, pyrrolidine), 2.95 (s, 6H, N,N-dimethyl).
-
ESI-MS : m/z 354.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Key Reaction | Reagents/Conditions | Yield | Purity (ee) |
|---|---|---|---|---|
| 1 | Bromination | Br₂, acetic acid, 25°C | 85% | - |
| 2 | Sulfonamide formation | (CH₃)₂NSO₂Cl, Et₃N, DCM | 78% | - |
| 3 | Buchwald-Hartwig coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 65% | >99% |
| 4 | Isothiocyanate synthesis | CSCl₂, DCM, 0°C to rt | 90% | >99.5% |
Challenges and Mitigation Strategies
-
Racemization Risk : Mild conditions (low temperature, short reaction times) preserve chiral integrity during isothiocyanate formation.
-
Thiophosgene Handling : Use of closed systems and scavengers (e.g., ethanolamine) to neutralize excess CSCl₂.
Industrial Scalability Considerations
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for 7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide to ensure high yield and purity?
- Methodological Answer : The synthesis involves coupling the benzoxadiazole sulfonamide core with a stereospecific pyrrolidine-isothiocyanate moiety. Key steps include:
- Use of anhydrous solvents (e.g., DMF or acetonitrile) to prevent hydrolysis of the isothiocyanate group .
- Controlled temperature (0–4°C) during coupling to minimize side reactions.
- Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural confirmation and stereochemical analysis?
- Methodological Answer :
- 1H/13C NMR : Assign dimethyl sulfonamide protons (δ ~2.8–3.1 ppm) and pyrrolidine ring protons (δ ~3.5–4.0 ppm). Stereochemistry at the 3S position can be confirmed using NOESY to assess spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C9H8N4O3S2) with <2 ppm error .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Store at −20°C (long-term) vs. 25°C (short-term); assess by TLC or NMR for decomposition .
- Protect from light (use amber vials) to prevent photoisomerization of the benzoxadiazole core .
Advanced Research Questions
Q. How can experimental design address contradictions in bioactivity data across synthetic batches?
- Methodological Answer :
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed isothiocyanate or racemized pyrrolidine). Quantify using external calibration curves .
- Chiral HPLC : Verify enantiomeric purity (Chiralpak AD-H column, hexane/isopropanol mobile phase) to rule out stereochemical batch variations .
- Biological replicates : Test multiple batches in parallel assays (e.g., enzyme inhibition) with internal controls to isolate compound-specific effects .
Q. What strategies optimize the compound’s reactivity as an isothiocyanate derivatization agent in HPLC applications?
- Methodological Answer :
- Kinetic studies : Vary pH (7–9), temperature (25–40°C), and amine concentration to maximize conjugation efficiency. Monitor reaction progress via UV-Vis (λ = 280 nm for benzoxadiazole absorbance) .
- Competitive assays : Compare derivatization rates with primary vs. secondary amines (e.g., glycine vs. proline) to assess selectivity .
- Application example : Derivatize cysteine residues in peptides; validate via MALDI-TOF MS .
Q. How do structural modifications to the benzoxadiazole or pyrrolidine moieties alter physicochemical properties?
- Methodological Answer :
- Benzoxadiazole modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance fluorescence quantum yield. Compare λex/λem shifts via fluorimetry .
- Pyrrolidine substitutions : Replace dimethyl sulfonamide with trifluoroethyl groups to modulate lipophilicity (logP measured via shake-flask method). Assess impact on cell permeability using Caco-2 monolayers .
- SAR analysis : Corrogate structural changes with bioactivity (e.g., IC50 shifts in kinase assays) to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
